molecular formula C18H11F3N2OS B2505075 4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 851130-50-2

4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2505075
CAS No.: 851130-50-2
M. Wt: 360.35
InChI Key: GPWYORBEYQCAMW-UHFFFAOYSA-N
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Description

4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine is a complex organic compound that features a trifluoromethyl group, a benzylthio group, and a benzofuro[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzofuran and a suitable pyrimidine derivative.

    Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzyl halide (e.g., benzyl bromide) with a thiol group on the benzofuro[3,2-d]pyrimidine core.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzyl bromide: A related compound with a similar trifluoromethyl group but different functional groups.

    3-(Trifluoromethyl)benzyl bromide: Another similar compound with the trifluoromethyl group in a different position.

    Benzofuro[3,2-d]pyrimidine derivatives: Various derivatives of the benzofuro[3,2-d]pyrimidine core with different substituents.

Uniqueness

4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine is unique due to the combination of its trifluoromethyl group, benzylthio group, and benzofuro[3,2-d]pyrimidine core. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2OS/c19-18(20,21)12-5-3-4-11(8-12)9-25-17-16-15(22-10-23-17)13-6-1-2-7-14(13)24-16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWYORBEYQCAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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